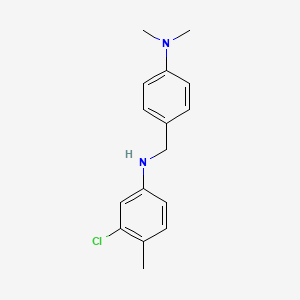
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine
説明
2. 製法
合成経路と反応条件
N-α-(3-クロロ-パラ-トリル)-N4,N4-ジメチル-α,4-トルエンジアミンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチには以下が含まれる可能性があります。
ニトロ化: トルエン環へのニトロ基の導入。
還元: ニトロ基のアミン基への変換。
塩素化: 芳香族環上の水素原子を塩素原子で置換。
メチル化: アミン窒素原子へのメチル基の導入。
工業生産方法
工業生産方法は、収率と純度を最大化するために、大規模な化学反応器と最適化された反応条件を使用する可能性が高くなります。触媒と溶媒は、合成の各段階を効率的に促進するために選択されます。
3. 化学反応解析
反応の種類
酸化: この化合物は、酸化反応を起こし、キノン誘導体を形成する可能性があります。
還元: 還元反応により、ニトロ基をアミンに変換できます。
置換: ハロゲン置換反応が発生し、塩素原子を他の官能基で置換する可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO4)、過酸化水素 (H2O2)。
還元剤: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)。
置換試薬: 塩素 (Cl2)、臭素 (Br2) などのハロゲン化剤。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、置換はさまざまなハロゲン化誘導体を生成する可能性があります。
4. 科学研究への応用
N-α-(3-クロロ-パラ-トリル)-N4,N4-ジメチル-α,4-トルエンジアミンは、科学研究でいくつかの用途がある可能性があります。
化学: より複雑な分子の合成の中間体として使用されます。
生物学: 酵素相互作用の研究や生化学的アッセイにおけるプローブとしての潜在的な用途。
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について調査されています。
工業: 染料、ポリマー、またはその他の工業用化学品の製造に使用されます。
特性
CAS番号 |
84474-04-4 |
|---|---|
分子式 |
C16H19ClN2 |
分子量 |
274.79 g/mol |
IUPAC名 |
3-chloro-N-[[4-(dimethylamino)phenyl]methyl]-4-methylaniline |
InChI |
InChI=1S/C16H19ClN2/c1-12-4-7-14(10-16(12)17)18-11-13-5-8-15(9-6-13)19(2)3/h4-10,18H,11H2,1-3H3 |
InChIキー |
MNIONWVQQXZIRT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)N(C)C)Cl |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to the toluene ring.
Reduction: Conversion of the nitro group to an amine group.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Methylation: Introduction of methyl groups to the amine nitrogen atoms.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to facilitate each step of the synthesis efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could convert any nitro groups to amines.
Substitution: Halogen substitution reactions might occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like chlorine (Cl2), bromine (Br2).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could produce various halogenated derivatives.
科学的研究の応用
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine could have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, polymers, or other industrial chemicals.
作用機序
6. 類似の化合物との比較
類似の化合物
N-α-(3-クロロ-パラ-トリル)-N4,N4-ジメチル-α,4-トルエンジアミン: 独特のクロロとジメチル置換によって特徴付けられます。
N-α-(3-ブロモ-パラ-トリル)-N4,N4-ジメチル-α,4-トルエンジアミン: 塩素の代わりに臭素原子を持つ類似の構造。
N-α-(3-メチル-パラ-トリル)-N4,N4-ジメチル-α,4-トルエンジアミン: 塩素の代わりにメチル基を持つ類似の構造。
独自性
N-α-(3-クロロ-パラ-トリル)-N4,N4-ジメチル-α,4-トルエンジアミンにおけるクロロ基の存在は、そのアナログと比較して、独自の化学反応性と生物活性を付与する可能性があります。これは、塩素の電子効果が有益である特定の用途で特に役立つ可能性があります。
類似化合物との比較
Similar Compounds
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Characterized by its unique chloro and dimethyl substitutions.
N-alpha-(3-Bromo-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Similar structure but with a bromine atom instead of chlorine.
N-alpha-(3-Methyl-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chloro group in this compound might confer unique chemical reactivity and biological activity compared to its analogs. This could make it particularly useful in specific applications where chlorine’s electronic effects are beneficial.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


